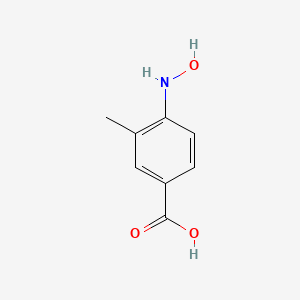
4-(Hydroxyamino)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxyamino)-3-methylbenzoic acid is an organic compound that belongs to the class of hydroxyamino acids It is characterized by the presence of a hydroxyamino group (-NH-OH) and a carboxylic acid group (-COOH) attached to a benzene ring with a methyl group (-CH3) at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 4-nitro-3-methylbenzoic acid, followed by reduction of the nitro group to a hydroxyamino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reduction method may vary depending on the desired purity and yield, with catalytic hydrogenation being preferred for its efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxyamino)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The hydroxyamino group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Oxidation: 4-Nitroso-3-methylbenzoic acid or 4-nitro-3-methylbenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various halogenated, sulfonated, or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(Hydroxyamino)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxyamino)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-methylbenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Nitro-3-methylbenzoic acid: Similar structure but with a nitro group instead of a hydroxyamino group.
3-Methylsalicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxylic acid group.
Uniqueness
4-(Hydroxyamino)-3-methylbenzoic acid is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
4-(hydroxyamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9-12/h2-4,9,12H,1H3,(H,10,11) |
Clave InChI |
HVVHUNWZYPZKAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)

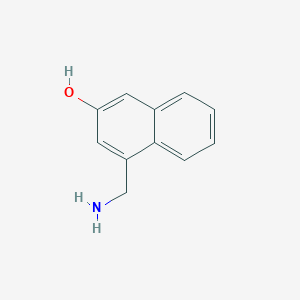
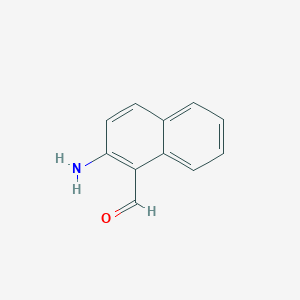
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
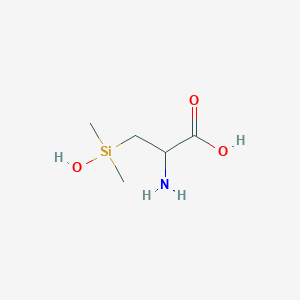
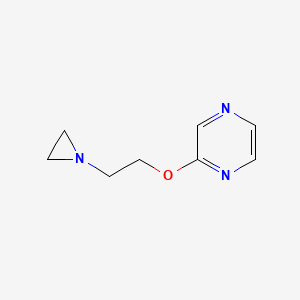



![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
